molecular formula C17H15NO4 B3150835 3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 696649-46-4

3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B3150835
CAS No.: 696649-46-4
M. Wt: 297.3 g/mol
InChI Key: SOBPSSBGQUEEPQ-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a useful research compound. Its molecular formula is C17H15NO4 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Material Science Applications

Microwave-assisted synthesis has become a prevalent method in modern chemistry due to its ability to accelerate reactions and enhance product diversity. The synthesis of benzoxazole derivatives, including compounds similar to 3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid, has been effectively carried out using microwave irradiation. This technique is favored over conventional heating due to its efficiency in energy transfer directly to the reacting molecules. Benzoxazole derivatives have shown significant pharmacological activities, making them of great interest in medicinal chemistry. Additionally, these compounds have found applications in material science, particularly in the polymer, dyestuff, and agrochemical industries, as well as in the production of optical brighteners. The versatility and efficiency of microwave-assisted synthesis in producing benzoxazole derivatives highlight the compound's potential in both pharmaceutical and material science research (Özil & Menteşe, 2020).

Anticancer Research

Cinnamic acid derivatives, structurally related to this compound, have garnered attention in anticancer research. The structural flexibility of these compounds, particularly the 3-phenyl acrylic acid functionality, allows for various chemical modifications, enhancing their medicinal properties. Research has shown that cinnamoyl derivatives exhibit significant antitumor efficacy, potentially more potent than some contemporary cancer treatments. Their tumor-selective toxicity and ability to modulate drug resistance make them promising candidates for further exploration in anticancer drug development (De, Baltas, & Bedos-Belval, 2011).

Safety and Hazards

The safety data sheet for the related compound (4-Benzyloxy)phenylacetic acid suggests that it should be handled with care. It is recommended to avoid dust formation and breathing vapors, mist, or gas. In case of contact with skin or eyes, it should be washed off immediately with plenty of water .

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-17(20)16-10-15(18-22-16)13-6-8-14(9-7-13)21-11-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOBPSSBGQUEEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165416
Record name 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696649-46-4
Record name 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696649-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-3-[4-(phenylmethoxy)phenyl]-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 3
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3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
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3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 5
3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 6
3-[4-(Benzyloxy)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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